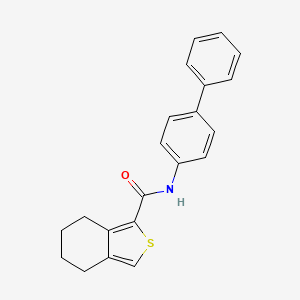![molecular formula C17H19N3O2 B5557223 2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)
2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to "2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine," often involves multi-step reactions that include cyclization, chlorination, and nucleophilic substitution processes. For example, the synthesis of 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine, an important intermediate for small molecule anticancer drugs, showcases a rapid method through steps such as cyclization, chlorination, and nucleophilic substitution, achieving a total yield of 42.4% (Zhou et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is critical in determining their chemical reactivity and physical properties. For instance, studies on the crystal and molecular structures of various hydropyridine derivatives reveal the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, offering insights into the design of compounds with desired properties (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including oxidative decarboxylation, β-iodination, and reactions with α-amino acids, leading to a wide range of products with potential pharmaceutical applications. These reactions are influenced by factors such as the solvent, ring size, and the nature of protecting groups on nitrogen, demonstrating the versatility of pyrimidine chemistry (Boto et al., 2001).
Physical Properties Analysis
The analysis of physical properties, such as solubility, thermal stability, and mechanical properties, is essential for the application of pyrimidine derivatives in various fields. For example, heterocyclic polyimides containing pyrimidine moieties exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for applications in electronics and materials science (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as reactivity, selectivity, and biological activity, are crucial for their potential applications in medicinal chemistry and drug design. Studies on the synthesis and biological activities of various pyrimidine derivatives highlight their potential as antimicrobial and anticancer agents, underscoring the importance of understanding their chemical properties (Kambappa et al., 2017).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol exhibits a complex molecular structure where the pyrimidine ring maintains a planar configuration, forming dihedral angles with adjacent rings. This compound's crystal structure features intra-molecular hydrogen bonding and intermolecular interactions, such as weak C-H⋯π and π-π interactions, which contribute to its stability and potential reactivity (Sharma et al., 2014).
Photoluminescence and Coordination Chemistry
In the realm of coordination chemistry, Schiff-base ligands derived from similar pyrimidine structures have been synthesized and characterized. These ligands, when complexed with Zn(II), demonstrate photoluminescence due to intraligand (π–π*) transitions. Interestingly, the complexation with Zn(II) leads to fluorescence enhancement or quenching depending on the specific ligand structure, showcasing the potential of pyrimidine derivatives in photoluminescent materials and sensors (Chattopadhyay et al., 2009).
Aldose Reductase Inhibition and Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit significant activity as aldose reductase inhibitors, a key target for managing complications of diabetes. These compounds demonstrate micromolar to submicromolar inhibitory potency, with certain modifications enhancing their effectiveness. Additionally, these derivatives possess notable antioxidant properties, particularly those with catechol moieties, indicating their potential in therapeutic applications related to oxidative stress and diabetic complications (La Motta et al., 2007).
Nonlinear Optical Properties and Material Science
The investigation into thiopyrimidine derivatives, including phenyl pyrimidine derivatives, highlights their significance in nonlinear optics (NLO) and material science. These compounds exhibit promising NLO properties, suggesting their application in optoelectronic devices and high-technology applications. Such studies underscore the importance of pyrimidine rings in developing materials with novel electronic and optical characteristics (Hussain et al., 2020).
Corrosion Inhibition
Schiff bases containing pyrimidine structures have been evaluated for their efficacy as corrosion inhibitors for carbon steel in acidic environments. The study demonstrates that specific Schiff bases can significantly reduce corrosion, acting as mixed-type inhibitors. This application is crucial for the protection of metals in industrial processes, highlighting the versatility of pyrimidine derivatives in applied chemistry (Hegazy et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-methylpiperidin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-11-20(12-13)16(21)14-5-7-15(8-6-14)22-17-18-9-3-10-19-17/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOUSJKJGTYVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)




![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)

![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)

![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)
![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)
![3-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5557234.png)